(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
CAS No.: 851863-71-3
Cat. No.: VC5002763
Molecular Formula: C18H18N2OS
Molecular Weight: 310.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851863-71-3 |
|---|---|
| Molecular Formula | C18H18N2OS |
| Molecular Weight | 310.42 |
| IUPAC Name | (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-methylphenyl)methanone |
| Standard InChI | InChI=1S/C18H18N2OS/c1-14-6-5-9-16(12-14)17(21)20-11-10-19-18(20)22-13-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3 |
| Standard InChI Key | PCBYQKVGFZSFSV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Introduction
Synthesis Methods
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone would likely involve multiple steps similar to those used for its analogs:
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Formation of the Dihydroimidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
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Introduction of the Benzylthio Group: This step often involves the nucleophilic substitution of a benzyl halide with a thiol group, facilitated by a base such as sodium hydride or potassium carbonate.
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Attachment of the m-Tolyl Methanone Moiety: This can be done via a Friedel-Crafts acylation reaction, where the dihydroimidazole intermediate reacts with an m-toluoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Potential Applications
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Chemistry: Used as a building block for the synthesis of more complex molecules.
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Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
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Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone | C17H15FN2OS | 314.38 g/mol | Enzyme inhibitor, receptor modulator, therapeutic effects |
| (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone | C18H18N2OS | Estimated 314 g/mol | Potential therapeutic effects, enzyme inhibition |
Research Findings
While specific research findings on (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone are not available, compounds with similar structures have shown promise in biological applications. For example, derivatives containing imidazole and sulfonamide moieties have demonstrated anticancer activity .
Future Directions
Future research should focus on synthesizing (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone and evaluating its biological activity, including potential therapeutic effects and interactions with biological targets. This could involve in vitro studies to assess its efficacy and safety profile.
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